molecular formula C18H23NO2 B13777153 Methyl 2-[[(trimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate CAS No. 94248-34-7

Methyl 2-[[(trimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate

Cat. No.: B13777153
CAS No.: 94248-34-7
M. Wt: 285.4 g/mol
InChI Key: ZEIURLXALIRALL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[[(trimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate is an organic compound with the molecular formula C18H23NO2. This compound is known for its unique structure, which includes a cyclohexene ring and a benzoate ester group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[(trimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate typically involves the reaction of 2-aminobenzoic acid with trimethylcyclohexanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[(trimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-[[(trimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[[(trimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[[(trimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate: Similar compounds include other benzoate esters and cyclohexene derivatives.

    Trimethylcyclohexanone derivatives: These compounds share structural similarities and may exhibit comparable chemical properties.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

94248-34-7

Molecular Formula

C18H23NO2

Molecular Weight

285.4 g/mol

IUPAC Name

methyl 2-[(1,2,2-trimethylcyclohex-3-en-1-yl)methylideneamino]benzoate

InChI

InChI=1S/C18H23NO2/c1-17(2)11-7-8-12-18(17,3)13-19-15-10-6-5-9-14(15)16(20)21-4/h5-7,9-11,13H,8,12H2,1-4H3

InChI Key

ZEIURLXALIRALL-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CCCC1(C)C=NC2=CC=CC=C2C(=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.